Centbucridine

Description

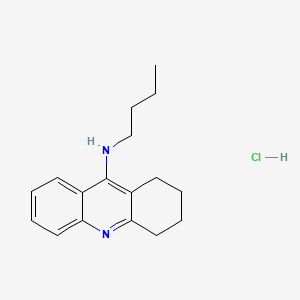

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPBZLHQSPLKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82636-28-0 | |

| Record name | Centbucridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082636280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUCRICAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9984N9R4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Centbucridine: A Technical Deep Dive into its Discovery, Synthesis, and Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centbucridine, a quinoline derivative developed at the Central Drug Research Institute (CDRI) in Lucknow, India, represents a significant advancement in local anesthesia.[1] Chemically identified as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, this non-ester, non-amide local anesthetic exhibits a potency five to eight times greater than that of lidocaine.[2] A key advantage of this compound is its inherent vasoconstrictive property, which eliminates the need for co-administration with vasoconstrictors like adrenaline, thereby reducing the risk of cardiovascular side effects. This whitepaper provides a comprehensive technical overview of the discovery, synthesis pathway, pharmacological properties, and experimental protocols related to this compound, intended for professionals in the field of drug development and research.

Discovery and Development

This compound was synthesized and developed at the Central Drug Research Institute (CDRI), a premier drug research laboratory in India.[1] The pioneering work on this molecule was published in 1982 by G.K. Patnaik, B.N. Dhawan, and their colleagues. The primary goal was to develop a potent local anesthetic with a better safety profile than existing agents, particularly concerning cardiovascular effects. Unlike many local anesthetics that cause vasodilation and necessitate the inclusion of a vasoconstrictor, this compound was found to possess intrinsic vasoconstrictive properties.

Synthesis Pathway

The synthesis of this compound is a multi-step process. While the seminal papers from the original researchers provide the foundation, the detailed pathway can be inferred from established synthetic methodologies for similar quinoline compounds. The likely pathway involves two primary stages: the formation of a chlorinated tetrahydroacridine intermediate, followed by the nucleophilic substitution of the chlorine atom with n-butylamine.

Stage 1: Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine

The precursor, 9-chloro-1,2,3,4-tetrahydroacridine, is synthesized via a cyclodehydration reaction.

-

Reactants: 2-aminobenzonitrile and cyclohexanone.

-

Catalyst: p-toluenesulfonic acid monohydrate.

-

Solvent: Xylenes.

-

Procedure: A solution of 2-aminobenzonitrile in xylenes with a catalytic amount of p-toluenesulfonic acid monohydrate is heated to reflux. Cyclohexanone in xylenes is then added, and the mixture is refluxed. After cooling, a larger quantity of p-toluenesulfonic acid monohydrate is added, and the mixture is refluxed again. The resulting product, the p-toluenesulfonic acid salt of 9-amino-1,2,3,4-tetrahydroacridine, is isolated. This is then likely converted to the 9-chloro derivative using a chlorinating agent like phosphorus oxychloride.

Stage 2: Synthesis of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound)

The final step involves the amination of the chlorinated intermediate.

-

Reactants: 9-chloro-1,2,3,4-tetrahydroacridine and n-butylamine.

-

Procedure: The 9-chloro-1,2,3,4-tetrahydroacridine is reacted with n-butylamine. This is a nucleophilic substitution reaction where the amino group of n-butylamine displaces the chlorine atom on the acridine ring. The resulting free base is then converted to the hydrochloride salt to yield this compound.

Pharmacological Profile

This compound's pharmacological profile is characterized by its high potency and favorable safety margin compared to lidocaine.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various clinical and preclinical studies.

| Parameter | This compound (0.5%) | Lidocaine (2%) | Reference |

| Onset of Anesthesia (seconds) | 105.18 | 99.73 | [3] |

| Duration of Anesthesia (minutes) | 91.93 | 91.61 | [3] |

Table 1: Comparison of Onset and Duration of Action in Dental Procedures.

| Parameter | This compound | Lidocaine |

| Relative Potency | 5-8 times more potent | 1 |

| Cardiovascular Effects | Minimal changes in blood pressure and pulse rate | Can cause changes, especially with adrenaline |

| Vasoconstrictor Requirement | Inherent vasoconstrictor property | Requires adrenaline |

Table 2: General Pharmacological Comparison.

Mechanism of Action

Like other local anesthetics, this compound is believed to exert its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[3][4][5][6] By inhibiting the influx of sodium ions, it prevents the generation and conduction of nerve impulses, resulting in a loss of sensation.

Key Experimental Protocols

The development of this compound involved a series of rigorous preclinical and clinical evaluations. The following outlines the methodologies for key experiments.

Infiltration Anesthesia in Guinea Pigs

This method assesses the efficacy of a local anesthetic when injected directly into the tissue.

-

Animal Model: Guinea pigs.

-

Procedure:

-

Shave two areas on the back of the guinea pig.

-

Inject 0.1 ml of the this compound solution intracutaneously to form a wheal. A control substance (e.g., saline or lidocaine) is injected in the second area.

-

Test the anesthetized area for response to a pinprick at regular intervals.

-

The onset of anesthesia is the time taken for the animal to not react to the pinprick.

-

The duration of anesthesia is the time from onset until the return of the pinprick reflex.

-

Surface Anesthesia on Rabbit Cornea

This protocol evaluates the effectiveness of a local anesthetic when applied topically.

-

Animal Model: Rabbits.

-

Procedure:

-

Instill a standardized volume of the this compound solution into the conjunctival sac of one eye. The other eye serves as a control.

-

Gently touch the cornea with a fine, non-injurious filament (e.g., von Frey hair) at set time points.

-

The absence of a blink reflex indicates successful anesthesia.

-

Record the onset and duration of the anesthetic effect.

-

Clinical Evaluation in Dental Procedures

Human trials are essential to confirm the efficacy and safety of any new drug.

-

Study Design: Randomized, double-blind clinical trials comparing 0.5% this compound with 2% lidocaine (often with adrenaline) are commonly employed.

-

Procedure:

-

Recruit healthy adult patients requiring dental procedures such as extractions.

-

Administer either this compound or the control anesthetic via nerve block or infiltration.

-

Onset of Anesthesia: Measure the time from injection to the loss of sensation, typically assessed by pinprick or patient-reported numbness.

-

Duration of Anesthesia: Record the time from onset until the return of normal sensation.

-

Depth of Anesthesia: Evaluate using a Visual Analog Scale (VAS) where the patient rates the pain experienced during the procedure.

-

Safety Monitoring: Continuously monitor cardiovascular parameters such as blood pressure and heart rate. Record any adverse events.

-

Conclusion

This compound stands out as a potent and safe local anesthetic with the significant clinical advantage of not requiring a co-administered vasoconstrictor. Its discovery and development underscore the capabilities of Indian pharmaceutical research. For researchers and drug development professionals, this compound serves as an excellent case study in the successful development of a novel therapeutic agent with a distinct clinical benefit. Further research could explore its potential in other applications and the development of new analogs with even more refined properties.

References

- 1. cdri.res.in [cdri.res.in]

- 2. Screening methof of Local anaesthesia | PPTX [slideshare.net]

- 3. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Early Pharmacological Profile of Centbucridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centbucridine is a novel local anesthetic agent synthesized at the Central Drug Research Institute (CDRI) in Lucknow, India.[1][2] Chemically, it is a quinoline derivative, distinguishing it from the more common amide and ester classes of local anesthetics.[1] This unique chemical nature is associated with a distinct pharmacological profile, including high potency and a favorable safety margin compared to conventional agents like lignocaine. This guide provides a comprehensive overview of the early pharmacological profiling of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology based on foundational preclinical studies.

Chemical and Physical Properties

This compound, with the chemical name 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, possesses a unique molecular structure that contributes to its pharmacological characteristics.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride | [1] |

| Molecular Formula | C₁₇H₂₂N₂ · HCl | Smolecule |

| Molecular Weight | 290.83 g/mol | Smolecule |

| CAS Number | 82636-28-0 | Smolecule |

| Appearance | Solid powder | MedKoo Biosciences |

| Solubility | Soluble in DMSO | Smolecule |

| Storage | Dry, dark conditions at 0-4°C for short term or -20°C for long term | Smolecule, MedKoo Biosciences |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal membranes.[3] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a reversible block of nerve conduction and a localized anesthetic effect.

The interaction of this compound with the sodium channel is believed to occur at a receptor site within the pore of the channel. This binding is state-dependent, meaning the drug has a higher affinity for the channel in its open and inactivated states compared to the resting state. This property contributes to the use-dependent nature of the nerve block.

Caption: Signaling pathway of this compound's mechanism of action.

Pharmacodynamics

Early preclinical studies established this compound as a potent local anesthetic, with a potency reportedly four to five times greater than that of lignocaine.[1]

Table 2: Comparative Pharmacodynamic Properties of this compound and Lignocaine

| Parameter | This compound | Lignocaine | Source |

| Potency | 4-5 times more potent | Standard | [1] |

| Onset of Action | Quicker | Slower | [1] |

| Duration of Action | Longer | Shorter | [3] |

| Vasoconstrictor Property | Intrinsic | Absent (vasodilator) | [1][2] |

Experimental Protocols

Disclaimer: The following experimental protocols are based on summaries from available literature. Specific details from the original full-text articles could not be retrieved.

Infiltration Anesthesia (Guinea Pig Wheal Method): The anesthetic effect was assessed by injecting the test substance intradermally into the backs of guinea pigs. The absence of a response to a pinprick at the injection site indicated anesthesia. The duration of anesthesia was recorded as the time until the return of the pain response.

Nerve Block Anesthesia (Rat Sciatic Nerve Block): The sciatic nerve of rats was exposed, and the anesthetic solution was applied directly to the nerve. The block was assessed by observing the motor and sensory function of the hind limb. The time to onset and the duration of the block were the primary endpoints.

Caption: Experimental workflow for pharmacodynamic assessment.

Pharmacokinetics

Detailed pharmacokinetic parameters from early preclinical studies are not extensively reported in the available literature. However, the inherent vasoconstrictor property of this compound suggests a slower systemic absorption from the site of administration compared to lignocaine, which is a vasodilator and often requires co-administration with adrenaline to prolong its local action.[1][2]

Toxicology and Safety Profile

This compound has been reported to have a better safety profile than lignocaine and bupivacaine, with less central nervous system (CNS) and cardiovascular (CV) toxicity at therapeutic doses.[1]

Table 3: Summary of Preclinical Toxicology Data for this compound

| Study Type | Key Findings | Source |

| Acute Toxicity (LD50) | Higher than lignocaine (specific values not consistently reported) | [1] |

| Genotoxicity | Not genotoxic in in vivo mouse assays (chromosome aberration, sister chromatid exchange, DNA strand breaks) | [4] |

| Teratogenicity | No significant teratogenic effects observed in rats and rabbits |

Experimental Protocols

Disclaimer: The following experimental protocols are based on summaries from available literature. Specific details from the original full-text articles could not be retrieved.

Genotoxicity Assays:

-

Chromosome Aberration and Sister Chromatid Exchange: Bone marrow cells were collected from mice following a single acute exposure to this compound. Chromosomal abnormalities and the exchange of genetic material between sister chromatids were analyzed microscopically.

-

DNA Strand Breaks: Liver cells from treated mice were assessed for DNA damage.

Teratogenicity Studies: Pregnant rats and rabbits were administered this compound during the period of organogenesis. The fetuses were examined for any structural abnormalities.

Caption: Workflow for preclinical toxicology evaluation.

Conclusion

The early pharmacological profiling of this compound established it as a potent local anesthetic with a rapid onset and long duration of action. Its unique chemical structure, distinct from traditional amide and ester anesthetics, confers a favorable safety profile with reduced CNS and cardiovascular toxicity. The intrinsic vasoconstrictor property is a significant advantage, potentially obviating the need for co-administered vasoconstrictors like adrenaline. While detailed quantitative data and protocols from the foundational preclinical studies are not fully accessible in contemporary databases, the available information strongly supports the continued investigation and clinical use of this compound as a safe and effective local anesthetic agent. Further research to fully elucidate its pharmacokinetic profile and to conduct direct comparative clinical trials against newer local anesthetics would be of significant value.

References

- 1. Indian Journal of Experimental Biology [ores.su]

- 2. researchgate.net [researchgate.net]

- 3. Indian Journal of Experimental Biology (NISCAIR) | 8003 Publications | 64897 Citations | Top authors | Related journals [scispace.com]

- 4. Indian Journal of Experimental Biology - Google Books [books.google.com.sg]

An In-depth Technical Guide to Centbucridine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centbucridine is a quinoline derivative local anesthetic developed at the Central Drug Research Institute in India.[1][2] Unlike traditional local anesthetics, which are classified as esters or amides, this compound possesses a unique chemical structure that contributes to its distinct pharmacological profile.[2] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, pharmacology, and toxicology. It includes structured data tables, detailed experimental protocols from foundational studies, and visualizations of its mechanism of action and experimental workflows to serve as a resource for research and drug development professionals.

Chemical Identity and Structure

This compound is chemically known as N-butyl-1,2,3,4-tetrahydroacridin-9-amine. It is typically used as the hydrochloride salt to improve its stability and solubility in aqueous solutions.

Chemical Structure of this compound Hydrochloride

| Identifier | Value |

| IUPAC Name | N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride[3] |

| CAS Number | 82636-28-0 (HCl)[3] |

| 785727-86-8 (free base)[4] | |

| Molecular Formula | C₁₇H₂₃ClN₂[3] |

| Molecular Weight | 290.8 g/mol [3] |

| Canonical SMILES | CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl[3] |

| InChI | InChI=1S/C17H22N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19);1H[3] |

| InChIKey | NXPBZLHQSPLKQA-UHFFFAOYSA-N[3] |

| PubChem CID | 6918423[3] |

| Synonyms | Bucricaine hydrochloride, Centoblok[3] |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Appearance | Solid powder[4] |

| Solubility | Soluble in DMSO[2] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[2] |

Pharmacology

Mechanism of Action

Like other local anesthetics, the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neuronal membranes. By reversibly binding to the channel, this compound inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This action effectively blocks nerve conduction, resulting in a loss of sensation in the localized area.

Figure 1: Proposed mechanism of this compound blocking voltage-gated sodium channels.

Pharmacodynamics

This compound is a highly potent local anesthetic. Foundational studies in animals demonstrated that it is approximately 5 to 8 times more potent than lidocaine.[5] Clinical studies have confirmed its higher potency, showing that a 0.5% solution of this compound provides comparable or superior anesthesia to a 2% solution of lidocaine.[6]

A key distinguishing feature of this compound is its intrinsic vasoconstrictor property.[1][2] This contrasts with most other local anesthetics like lidocaine, which have vasodilatory effects and require the addition of a vasoconstrictor such as adrenaline to prolong their duration of action and reduce systemic absorption.[5] The inherent vasoconstriction of this compound may contribute to its longer duration of action and favorable safety profile, particularly in patients where adrenaline is contraindicated.[6]

| Pharmacodynamic Parameter | This compound (0.5%) | Lidocaine (2% with Adrenaline) | Reference |

| Potency | 4-5 times more potent than lidocaine | Standard | [1] |

| Onset of Action | Rapid, comparable to lidocaine | Rapid | [5] |

| Duration of Action | Significantly longer | Shorter | [7] |

| Cardiovascular Effects | Minimal effects on blood pressure and pulse rate | Potential for changes due to adrenaline | [6] |

Toxicology

The acute toxicity of this compound has been evaluated in several animal species.

| Species | Route | LD₅₀ (mg/kg) | Reference |

| Mouse | Intraperitoneal | 25 | [5] |

| Mouse | Subcutaneous | 26 | [8] |

| Rat | Subcutaneous | 45 | [8] |

| Monkey | Subcutaneous | 10.5 | [8] |

Studies on genotoxicity, teratogenicity, and neurotoxicity have also been conducted, demonstrating a wide margin of safety.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the protocols used in the foundational preclinical and clinical studies of this compound.

Determination of Acute Toxicity (LD₅₀)

This protocol is based on the methodology described in the 1982 study by Patnaik & Dhawan.[8]

Figure 2: Workflow for the determination of acute toxicity (LD₅₀) of this compound.

-

Animals: Swiss mice (18-22 g), Charles Foster rats (120-150 g), and Rhesus monkeys (Macaca mulatta) of both sexes were used.

-

Drug Administration: this compound hydrochloride was dissolved in distilled water and administered as a single dose. The routes of administration were subcutaneous (s.c.) for rats and monkeys, and intraperitoneal (i.p.) for mice.

-

Observation: Animals were observed for 24 hours for signs of toxicity and mortality.

-

Calculation: The LD₅₀ values with 95% confidence limits were calculated using the method of Litchfield and Wilcoxon.

Evaluation of Local Anesthetic Activity

The following protocols were adapted from the foundational pharmacological studies to assess different types of local anesthesia.[10]

-

Infiltration Anesthesia (Guinea Pig Wheal Method):

-

Animals: Guinea pigs of either sex (300-400 g).

-

Procedure: The backs of the animals were closely clipped. Six separate intracutaneous wheals were raised on each animal by injecting 0.1 ml of the test solution.

-

Endpoint: Each wheal was pricked with a pin six times at 5-minute intervals for 30 minutes. The absence of a skin twitch (panniculus carnosus reflex) was considered a positive response for anesthesia. The total number of positive responses out of a possible 36 was recorded.

-

Analysis: The anesthetic score was calculated, and the potency was compared to a standard (lidocaine).

-

-

Corneal (Surface) Anesthesia (Rabbit):

-

Animals: Rabbits of either sex (1.5-2.0 kg).

-

Procedure: Two drops of the test solution were instilled into the conjunctival sac of one eye. The other eye served as a control.

-

Endpoint: The cornea was stimulated with a fine nylon bristle every 5 minutes. The absence of the blink reflex was taken as the endpoint for anesthesia.

-

Analysis: The onset and duration of anesthesia were recorded.

-

-

Nerve Block Anesthesia (Rat Sciatic Nerve Block):

-

Animals: Rats of either sex (100-150 g).

-

Procedure: 0.1 ml of the test solution was injected into the tissue surrounding the sciatic nerve.

-

Endpoint: The motor response to a noxious stimulus (pinching the toes) was evaluated. The inability of the animal to withdraw its leg was considered a positive sign of a successful nerve block.

-

Analysis: The onset and duration of the motor paralysis were recorded.

-

Evaluation of Neurotoxicity

This protocol is based on the methodology described in the 1982 study by Gupta et al. evaluating potential neurotoxicity.[9]

Figure 3: Experimental workflow for the evaluation of this compound's neurotoxicity.

-

Intrathecal Administration (Rabbits):

-

Procedure: this compound (0.5% and 1.0% solutions) or a saline control was injected into the subarachnoid space.

-

Observation: Animals were observed for signs of motor weakness, paralysis, or convulsions.

-

Histopathology: After a 7-day observation period, animals were sacrificed, and the spinal cord was examined for any pathological changes, such as inflammation, demyelination, or neuronal damage.

-

-

Intrasciatic Administration (Rats):

-

Procedure: this compound or saline was injected directly around the exposed sciatic nerve.

-

Observation: The animals were observed for any motor deficits in the corresponding limb.

-

Histopathology: Nerves were excised after 7 days and examined microscopically for signs of nerve damage.

-

Conclusion

This compound is a potent local anesthetic with a chemical structure and pharmacological profile that distinguish it from traditional ester and amide agents. Its high potency, rapid onset, long duration of action, and intrinsic vasoconstrictor properties make it an effective alternative to lidocaine. The extensive preclinical and clinical data demonstrate a favorable safety profile. This guide provides a foundational technical overview to support further research and development of this unique compound.

References

- 1. Teratogenic studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound)--a new local anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 82636-28-0 | >98% [smolecule.com]

- 3. Bucricaine hydrochloride | C17H23ClN2 | CID 6918423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. acofs.weebly.com [acofs.weebly.com]

- 6. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the genotoxicity of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound): a new local anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological study of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound)--a new local anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of local anaesthetic activity of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound)--a 4-substituted polymethylenequinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Centbucridine: An In-depth Technical Guide on its Action as a Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centbucridine, a quinoline derivative, is a potent, long-acting local anesthetic with a unique chemical structure distinct from the common amide and ester classes. Developed at the Central Drug Research Institute in India, it exhibits a promising safety profile, particularly its reduced cardiovascular and central nervous system toxicity compared to agents like bupivacaine and lignocaine. This technical guide delves into the core mechanism of action of this compound as a voltage-gated sodium channel blocker. While detailed electrophysiological data on specific sodium channel subtypes for this compound is not extensively available in publicly accessible literature, its mechanism can be largely understood within the well-established framework of local anesthetic interaction with these channels. This guide will synthesize the available data on this compound and extrapolate its molecular interactions based on the known pharmacology of sodium channel blockers, supported by detailed experimental protocols and visual representations of the underlying pathways.

Introduction to this compound

This compound, chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, emerged from the need for a safer and more effective local anesthetic.[1] Unlike traditional local anesthetics, it is a quinolone derivative.[1] Clinical and preclinical studies have demonstrated that this compound is approximately 4 to 8 times more potent than lignocaine, with a rapid onset and a longer duration of action.[1][2] A notable characteristic of this compound is its intrinsic vasoconstrictor property, which obviates the need for co-administration with adrenaline, a significant advantage in patients with contraindications to vasoconstrictors.[1][2]

The Molecular Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells, such as neurons.[3] These channels exist in three main conformational states:

-

Resting (Closed) State: At the resting membrane potential, the channel is closed but capable of opening in response to a depolarizing stimulus.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions, which leads to the rising phase of the action potential.

-

Inactivated State: Shortly after opening, the channel enters a non-conducting inactivated state, from which it cannot be immediately reopened. The membrane must repolarize for the channel to return to the resting state.

Local anesthetics, including this compound, exert their effects by blocking these channels, thereby preventing nerve impulse transmission.

Mechanism of Action of this compound as a Sodium Channel Blocker

The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels from within the neuron. This action is both state- and use-dependent.

The Hydrophilic and Hydrophobic Pathways

Local anesthetics access their binding site within the sodium channel via two principal pathways:

-

Hydrophilic Pathway: The protonated, charged form of the local anesthetic reaches the binding site from the intracellular side (axoplasm) when the channel is in the open state.

-

Hydrophobic Pathway: The uncharged, lipid-soluble base form of the molecule can traverse the lipid bilayer of the neuronal membrane to reach the axoplasm, where it re-equilibrates into its charged form, or potentially interact with the channel directly from within the membrane.

Given that this compound is administered as a hydrochloride salt, it exists in equilibrium between its charged and uncharged forms at physiological pH.

State-Dependent Binding and Use-Dependence

The affinity of local anesthetics for the sodium channel is state-dependent. They exhibit a higher affinity for the open and inactivated states compared to the resting state. This phenomenon is the basis for use-dependence or phasic block , where the degree of block increases with the frequency of nerve stimulation. Nerves that are firing rapidly are more susceptible to blockade because their sodium channels spend more time in the open and inactivated states, providing more opportunities for the drug to bind.

While specific kinetic data for this compound is scarce, its high potency suggests a strong interaction with the open and/or inactivated states of the sodium channel.

The Putative Binding Site

The binding site for most local anesthetics is located in the inner pore of the sodium channel, formed by the S6 transmembrane segments of the four homologous domains (I-IV). Specific amino acid residues, particularly in domains III and IV, are critical for drug binding. Although not explicitly demonstrated for this compound, it is highly probable that it shares this common binding region with other local anesthetics.

Quantitative Data

Quantitative electrophysiological data for this compound is not widely reported in the literature. The following table summarizes the comparative potency and clinical characteristics based on available studies.

| Parameter | This compound | Lignocaine | Reference(s) |

| Relative Potency | 4-8 times more potent | 1 (Reference) | [1][2] |

| Effective Concentration | 0.5% | 2.0% | [2] |

| Onset of Action | Rapid | Rapid | [1] |

| Duration of Action | Longer | Shorter | [1][4] |

| Vasoconstrictor Property | Intrinsic | Vasodilator | [1][2] |

Experimental Protocols

The characterization of local anesthetics like this compound involves a combination of in vitro and in vivo models.

In Vitro Nerve Conduction Studies (e.g., Frog Sciatic Nerve Preparation)

This classic method is used to assess the nerve-blocking properties of a compound.

Methodology:

-

Nerve Preparation: The sciatic nerve is dissected from a frog (e.g., Rana tigrina).

-

Mounting: The nerve is mounted in a nerve chamber with stimulating and recording electrodes.

-

Stimulation and Recording: The nerve is stimulated with a supramaximal electrical stimulus, and the compound action potential (CAP) is recorded.

-

Drug Application: The nerve is bathed in a Ringer's solution containing a specific concentration of this compound.

-

Assessment of Block: The reduction in the amplitude of the CAP over time is measured to determine the onset and degree of nerve block. The time to complete block is recorded.

-

Washout: The drug-containing solution is replaced with fresh Ringer's solution to observe the recovery of the CAP, indicating the reversibility of the block.

In Vivo Anesthetic Activity (e.g., Guinea Pig Intradermal Wheal Method)

This model assesses the infiltration anesthesia properties of a local anesthetic.

Methodology:

-

Animal Preparation: The back of a guinea pig is shaved.

-

Intradermal Injection: A fixed volume of this compound solution is injected intradermally to raise a wheal.

-

Stimulation: The wheal is pricked with a sharp needle at regular intervals.

-

Assessment of Anesthesia: The absence of a response (flinching or squeaking) to the pinprick is considered as positive anesthesia. The onset and duration of anesthesia are recorded.

Whole-Cell Patch-Clamp Electrophysiology

Methodology:

-

Cell Preparation: A cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells stably transfected with Nav1.5) or dissociated primary neurons are used.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) and recording of the transmembrane ionic currents.

-

Voltage Protocols: Specific voltage protocols are applied to elicit sodium currents and to study the drug's effect on the channels in different states (resting, open, and inactivated).

-

Tonic Block: The drug is applied to cells held at a very negative potential (e.g., -120 mV) where most channels are in the resting state.

-

Use-Dependent Block: The drug's effect is measured during repetitive depolarizing pulses at different frequencies.

-

Inactivated-State Block: The affinity for the inactivated state is determined by measuring the block after long depolarizing prepulses.

-

-

Data Analysis: The recorded currents are analyzed to determine the IC50 for the block in different states, as well as the on- and off-rates of the drug.

Visualizations

Signaling Pathway of Sodium Channel Blockade by this compound

Caption: Proposed pathways for this compound to access its binding site within the sodium channel.

Experimental Workflow for In Vitro Nerve Conduction Study

Caption: Workflow for assessing nerve block using the frog sciatic nerve preparation.

Logical Relationship of Use-Dependent Blockade

Caption: The principle of use-dependent sodium channel blockade by this compound.

Conclusion

This compound is a potent local anesthetic that functions through the blockade of voltage-gated sodium channels. Its mechanism aligns with the state- and use-dependent model of local anesthetic action, where it preferentially binds to the open and inactivated states of the channel from the intracellular side. While it is a clinically effective and safe alternative to traditional local anesthetics, a detailed characterization of its interaction with specific sodium channel subtypes using modern electrophysiological techniques would provide a more complete understanding of its molecular pharmacology. Such studies would be invaluable for the rational design of new local anesthetics with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. :: Physiology and Pharmacology :: [ijpp.com]

- 3. Structure-activity relations for frequency-dependent sodium channel block in nerve by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subblocking concentrations of local anesthetics: effects on impulse generation and conduction in single myelinated sciatic nerve axons in frog - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Centbucridine Hydrochloride: Characteristics and Solubility

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Centbucridine hydrochloride, a quinoline-derivative local anesthetic. It details the compound's core physicochemical characteristics, solubility profile, and generalized experimental protocols for its analysis.

Core Physicochemical Characteristics

This compound hydrochloride is chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride.[1][2] Unlike traditional local anesthetics, it is not classified as an ester or an amide, but as a quinoline derivative.[1][2] It is a solid powder in appearance.[3] The hydrochloride salt form is specifically utilized to enhance its stability and solubility in aqueous solutions, making it suitable for injectable formulations.[1]

The fundamental physicochemical properties of this compound hydrochloride are summarized in the table below.

| Property | Data | Source |

| IUPAC Name | N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | [1] |

| Synonyms | This compound HCl, Bucricaine hydrochloride | [3] |

| CAS Number | 82636-28-0 (Hydrochloride Salt) | [3] |

| Molecular Formula | C₁₇H₂₃ClN₂ | [1][3][4] |

| Molecular Weight | 290.8 g/mol | [1][4] |

| Exact Mass | 290.155 Da | [1][3] |

| Appearance | Solid powder | [3] |

| Elemental Analysis | C: 70.21%, H: 7.97%, Cl: 12.19%, N: 9.63% | [3] |

| Free Base CAS | 785727-86-8 | [3][5] |

Solubility Profile

The solubility of a drug substance is a critical parameter for its formulation and bioavailability. This compound's hydrochloride salt form is employed to improve its aqueous solubility for clinical applications.[1] For purification, recrystallization methodologies typically use polar solvents, indicating favorable solubility in these media.[1]

| Solvent / Medium | Solubility Description | Notes |

| DMSO | Soluble | [1][3] |

| Aqueous Solutions | The hydrochloride salt is used to improve solubility in water. | Suitable for injectable formulations.[1] |

| Ethanol | Used as a recrystallization solvent. | [1] |

| Methanol | Used as a recrystallization solvent. | [1] |

| Water-Alcohol Mixtures | Used as a recrystallization solvent. | [1] |

Note: Quantitative solubility values (e.g., in mg/mL) in the specified solvents are not available in the cited literature. A generalized protocol for determining solubility is provided in the following section.

Experimental Protocols

Detailed, validated protocols for this compound hydrochloride are proprietary. However, standard methodologies for the characterization and solubility assessment of a pharmaceutical salt are presented below.

Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound hydrochloride can be determined using the established shake-flask method. This protocol outlines a generalized workflow.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Methodology:

-

Preparation: An excess amount of this compound hydrochloride salt is added to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels). This ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Sampling and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a sub-micron, non-adsorptive filter (e.g., PVDF or PTFE) to remove undissolved solid particles.

-

Quantification: The clear filtrate is then appropriately diluted and analyzed using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved drug. The solubility is reported in units such as mg/mL or mol/L.

Protocol: Physicochemical Characterization Workflow

A comprehensive characterization of a drug salt involves multiple analytical techniques to confirm its identity, purity, and structure.

Caption: Standard analytical workflow for physicochemical characterization.

Methodologies:

-

Melting Point: The melting range is determined using a capillary melting point apparatus. A sharp and defined melting range is indicative of high purity.

-

pKa Determination: The acid dissociation constant(s) are measured via potentiometric titration. This involves titrating a solution of the drug with a strong acid or base and monitoring the pH change to identify the pKa values, which are crucial for predicting solubility and absorption at different physiological pH levels.

-

Spectroscopy:

-

UV-Visible Spectroscopy: A solution of the compound is scanned across the UV-Vis spectrum to determine its wavelength of maximum absorbance (λmax), which is characteristic of its chromophoric structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The sample is analyzed to obtain an infrared spectrum, which reveals the presence of specific functional groups based on their vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are performed to provide detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.

-

-

Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of the molecule, confirming its exact mass and molecular formula.[1][3]

Mechanism of Action and Logical Relationships

This compound functions as a local anesthetic by blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials responsible for pain signals. A key differentiator from many other local anesthetics like lignocaine is its intrinsic vasoconstrictor property.[1][2][6] This eliminates the need for co-administration with an external vasoconstrictor such as adrenaline, which is a significant advantage in patients where adrenaline is contraindicated.[2][6][7]

The diagram below illustrates the logical relationship between this compound's structure, its dual mechanism, and its clinical advantages compared to a traditional vasodilator anesthetic.

Caption: Logical relationships of this compound's properties versus traditional anesthetics.

References

- 1. Buy this compound | 82636-28-0 | >98% [smolecule.com]

- 2. View of A Short Profile On this compound | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound hydrochloride | C17H23ClN2 | CID 135327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. acofs.weebly.com [acofs.weebly.com]

- 7. ijbcp.com [ijbcp.com]

Initial In-Vitro Studies on Centbucridine's Anesthetic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centbucridine, chemically identified as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, is a novel quinoline derivative local anesthetic synthesized at the Central Drug Research Institute (CDRI) in Lucknow, India.[1][2] Unlike traditional local anesthetics that are typically classified as either esters or amides, this compound's unique chemical structure contributes to its distinct pharmacological profile.[2][3] Initial in-vitro investigations, primarily conducted in the early 1980s, laid the groundwork for understanding its anesthetic potential, revealing significantly higher potency compared to the widely used anesthetic, lignocaine. This technical guide provides a comprehensive overview of these foundational in-vitro studies, presenting the available data, outlining the probable experimental methodologies, and illustrating the underlying mechanisms of action.

Quantitative Data Summary

The initial in-vitro studies on this compound consistently highlighted its superior potency relative to lignocaine. While the primary full-text publications from 1982 are not readily accessible, numerous subsequent reports and clinical studies have cited the key findings from this early research. The most frequently reported quantitative measure of this compound's potency is its relative effectiveness compared to lignocaine.

Table 1: Comparative Potency of this compound and Lignocaine from Initial In-Vitro and In-Vivo Animal Studies

| Anesthetic Agent | Relative Potency vs. Lignocaine | Key Findings | Reference |

| This compound | 5 to 8 times more potent | Consistently demonstrated higher anesthetic activity in various animal models. | [1][4] |

| Lignocaine | 1 (Baseline) | Standard comparator local anesthetic. | [1][4] |

It is important to note that the specific in-vitro assay and endpoint that generated this exact potency ratio are not detailed in the available literature. This comparison is derived from a combination of in-vitro and in-vivo animal experiments conducted during the initial evaluation of the compound.[1][4]

Experimental Protocols

The precise, detailed methodologies from the seminal in-vitro studies on this compound are not available in the public domain. However, based on standard pharmacological practices of the era for evaluating local anesthetics, the following experimental protocols are inferred to have been employed.

In-Vitro Nerve Block Assay (Inferred Protocol)

This type of assay is fundamental in determining the efficacy of a local anesthetic in blocking nerve impulse conduction.

-

Preparation: An isolated nerve preparation, such as the frog sciatic nerve or a mammalian phrenic nerve-diaphragm preparation, would have been utilized. The nerve would be dissected and mounted in a chamber allowing for the application of the anesthetic solution to a specific segment while stimulating the nerve at one end and recording the compound action potential at the other.

-

Solutions:

-

Ringer's solution (or a similar physiological saline) to maintain nerve viability.

-

This compound hydrochloride dissolved in Ringer's solution at various concentrations.

-

Lignocaine hydrochloride solutions of varying concentrations for comparison.

-

-

Procedure:

-

The nerve is placed in the chamber and allowed to equilibrate, with baseline compound action potentials recorded following supramaximal electrical stimulation.

-

The anesthetic solution (either this compound or lignocaine) is applied to a defined section of the nerve.

-

The nerve is stimulated at regular intervals, and the amplitude of the compound action potential is recorded.

-

The percentage decrease in the action potential amplitude is calculated over time to determine the rate of onset and degree of nerve block.

-

A dose-response curve would be generated by testing a range of concentrations for each drug to determine the concentration required to produce a 50% or 100% block.

-

Electrophysiological Studies on Isolated Neurons (Inferred Protocol)

While there is no specific evidence of patch-clamp studies in the initial 1982 publications (as the technique was still relatively new), intracellular or extracellular recordings from isolated neurons (e.g., from dorsal root ganglia) would have been a plausible method to investigate the direct effects on neuronal excitability.

-

Cell Preparation: Primary neurons would be isolated from animal models and maintained in a short-term culture.

-

Recording:

-

A glass microelectrode would be used to impale a neuron to record its membrane potential.

-

The neuron would be stimulated to fire action potentials using current injection through the recording electrode.

-

-

Drug Application: this compound or lignocaine would be introduced into the bathing solution at known concentrations.

-

Measurements:

-

Changes in the resting membrane potential.

-

Alterations in the threshold for action potential generation.

-

Reduction in the rate of rise and amplitude of the action potential.

-

Eventual complete block of action potential firing.

-

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for local anesthetics, including this compound, is the blockade of voltage-gated sodium channels in the neuronal cell membrane. These channels are crucial for the generation and propagation of action potentials, the fundamental signals of the nervous system.

By binding to a specific site within the sodium channel pore, local anesthetics physically obstruct the influx of sodium ions that is necessary for depolarization of the nerve membrane. This action increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and, at sufficient concentrations, completely blocks conduction.

Signaling Pathway of Local Anesthetic Action

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Hypothetical Experimental Workflow for In-Vitro Nerve Block Assay

Caption: A logical workflow for an in-vitro nerve block experiment.

Conclusion

The initial in-vitro studies of this compound were pivotal in establishing its potential as a potent local anesthetic. The consistent finding of its significantly higher potency compared to lignocaine, a cornerstone of local anesthesia, spurred further clinical investigation. While the detailed quantitative data and specific protocols from these early studies are not fully available in contemporary databases, the foundational knowledge they provided has been instrumental in the development and clinical application of this compound, particularly in scenarios where the use of vasoconstrictors with other local anesthetics is contraindicated. Future in-vitro research, perhaps employing modern electrophysiological techniques such as patch-clamp analysis on specific sodium channel isoforms, could provide a more granular understanding of this compound's mechanism of action and its interaction with neuronal membranes at a molecular level.

References

Unveiling the Vasoconstrictor Properties of Centbucridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centbucridine, a quinoline derivative, stands out in the landscape of local anesthetics due to its intrinsic vasoconstrictor properties, a characteristic that obviates the need for co-administration with agents like adrenaline.[1][2][3][4] This attribute not only simplifies formulation but also enhances its safety profile, particularly in patients where exogenous vasoconstrictors are contraindicated. This technical guide delves into the foundational research concerning the vasoconstrictor effects of this compound, synthesizing available clinical data, and postulating a mechanism of action based on established principles of vascular pharmacology. While direct molecular evidence for its mechanism remains to be fully elucidated in publicly accessible literature, this paper aims to provide a comprehensive overview for researchers and drug development professionals by structuring existing knowledge and proposing avenues for future investigation.

Introduction

Local anesthetics are indispensable in modern clinical practice for pain management. A common challenge with many of these agents is their inherent vasodilatory effect, which hastens their systemic absorption, thereby shortening the duration of action and increasing the risk of systemic toxicity. To counteract this, vasoconstrictors such as adrenaline are frequently added to local anesthetic formulations. This compound, chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, is a potent local anesthetic developed at the Central Drug Research Institute in India that possesses the unique advantage of inherent vasoconstriction.[1][5] This guide explores the fundamental aspects of this vasoconstrictor property, presenting clinical data in a comparative format and providing detailed experimental methodologies where available.

Clinical Efficacy and Cardiovascular Stability

Clinical studies have consistently demonstrated that this compound provides effective local anesthesia without the adverse cardiovascular effects often associated with the addition of adrenaline.[4][5] Its onset of action is comparable to or even faster than lignocaine with adrenaline, and it provides a similar duration of anesthesia.[3]

Comparative Clinical Data

The following tables summarize the quantitative data from comparative clinical trials between this compound and Lignocaine with adrenaline.

| Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline (1:200,000) | Reference |

| Mean Onset of Anesthesia (seconds) | ~135 | ~150 | [3] |

| Mean Duration of Anesthesia (minutes) | ~151 | ~111 | [3] |

Table 1: Comparative Onset and Duration of Anesthesia

| Cardiovascular Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline | Reference |

| Change in Mean Systolic Blood Pressure | Not significant | Significant increase | [5] |

| Change in Mean Diastolic Blood Pressure | Not significant | Not significant / slight decrease | [5] |

| Change in Mean Pulse Rate | Not significant | Significant increase | [5] |

Table 2: Comparative Cardiovascular Effects

Postulated Mechanism of Vasoconstriction

While direct experimental evidence detailing the precise molecular mechanism of this compound's vasoconstrictor action is not extensively documented in available literature, a plausible mechanism can be inferred from the general principles of vascular smooth muscle contraction. The two primary pathways governing vasoconstriction are the activation of adrenergic receptors and the modulation of calcium channels in vascular smooth muscle cells.

Potential Involvement of Adrenergic Receptors

Vasoconstriction is often mediated by the activation of α-adrenergic receptors on vascular smooth muscle cells. It is conceivable that this compound acts as an agonist at these receptors, mimicking the effect of endogenous catecholamines like norepinephrine.

Possible Modulation of Calcium Channels

Alternatively, this compound could directly or indirectly modulate the influx of extracellular calcium through voltage-gated calcium channels in the vascular smooth muscle membrane. An increase in intracellular calcium is the final common pathway for smooth muscle contraction.

Proposed Experimental Protocols for Mechanism Elucidation

To definitively elucidate the vasoconstrictor mechanism of this compound, a series of in-vitro and in-vivo experiments are necessary.

In-Vitro Vascular Reactivity Studies

This protocol aims to determine the direct effect of this compound on isolated blood vessels.

Methodology:

-

Tissue Preparation: A male Wistar rat (250-300g) is euthanized by an approved method. The thoracic aorta or mesenteric artery is carefully excised and placed in cold Krebs-Henseleit solution.

-

Ring Preparation: The artery is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.

-

Mounting: The rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Viability Test: The viability of the arterial rings is tested by inducing contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

Dose-Response Curve: After a washout period, cumulative concentrations of this compound are added to the organ bath, and the resulting changes in isometric tension are recorded.

-

Data Analysis: The contractile response is expressed as a percentage of the maximal contraction induced by KCl. A dose-response curve is plotted to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximal effect).

Receptor Binding Assays

To identify the specific receptor targets of this compound, competitive radioligand binding assays can be performed.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., α₁-adrenergic receptors from rat cerebral cortex).

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]prazosin for α₁-receptors) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The ability of this compound to displace the radioligand is determined, and the inhibition constant (Ki) is calculated.

Future Directions and Conclusion

The inherent vasoconstrictor property of this compound presents a significant advantage in the field of local anesthesia. While clinical data strongly supports its efficacy and cardiovascular safety, a deeper understanding of its molecular mechanism of action is crucial for its broader application and for the development of new local anesthetics with similar profiles. The quinoline scaffold of this compound may be a key to its vasoconstrictor activity, and further investigation into the structure-activity relationship of this chemical class is warranted.[6][7][8][9]

Future research should focus on in-vitro vascular reactivity studies and receptor binding assays to elucidate the precise signaling pathways involved. Such studies will not only provide a solid scientific foundation for the use of this compound but also pave the way for the rational design of next-generation local anesthetics with tailored pharmacological profiles.

References

- 1. View of A Short Profile On this compound | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]

- 2. researchgate.net [researchgate.net]

- 3. acofs.weebly.com [acofs.weebly.com]

- 4. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbcp.com [ijbcp.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis and Biological Potentials of Quinoline Analogues: A Review of Literature | Bentham Science [eurekaselect.com]

- 8. Synthesis and pharmacological properties of some quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Antihistaminic Activity of Centbucridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centbucridine, a quinoline derivative primarily developed and utilized as a local anesthetic, has been noted in various pharmacological studies for its antihistaminic properties. This technical guide synthesizes the currently available, albeit limited, public information regarding the antihistaminic activity of this compound. Due to a notable scarcity of in-depth exploratory studies, this document also outlines the standard, hypothetical experimental protocols required for a thorough investigation of its antihistaminic potential. This includes methodologies for in vitro receptor binding and mast cell stabilization assays, as well as in vivo models of histamine-induced responses. Visualizations of the relevant signaling pathway and experimental workflows are provided to guide future research in this area.

Introduction to this compound's Antihistaminic Profile

This compound (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) was synthesized at the Central Drug Research Institute (CDRI) in India. While its primary clinical application is as a local anesthetic, early pharmacological evaluations and subsequent clinical observations have indicated that it possesses antihistaminic activity. This action is attributed to its ability to block histamine H1 receptors. This secondary characteristic is considered advantageous, as it may mitigate local inflammatory responses and allergic reactions at the site of administration. However, the public scientific literature lacks dedicated studies that quantitatively characterize the potency and efficacy of this compound as an antihistamine.

Quantitative Data Summary

An extensive review of published literature reveals a significant gap in quantitative data specifically detailing the antihistaminic activity of this compound. Key metrics such as H1 receptor binding affinity (Ki), half-maximal inhibitory concentration (IC50) in functional assays, and dose-response relationships in preclinical models have not been publicly reported. The following table highlights the type of quantitative data that would be essential for a comprehensive evaluation.

| Parameter | Description | Typical Units | Data for this compound |

| H1 Receptor Binding Affinity (Ki) | The dissociation constant for the binding of this compound to the histamine H1 receptor, indicating its binding potency. | nM | Not Publicly Available |

| Histamine Antagonism (pA2) | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. | Unitless | Not Publicly Available |

| Mast Cell Stabilization (IC50) | The concentration of this compound required to inhibit 50% of histamine or other mediator release from mast cells. | µM or ng/mL | Not Publicly Available |

| In Vivo Protection (%) | The percentage of protection against a histamine-induced physiological response (e.g., bronchoconstriction) at a given dose. | % | Not Publicly Available |

Hypothetical Experimental Protocols

To address the existing knowledge gap, the following standard experimental protocols are proposed for the systematic evaluation of this compound's antihistaminic activity.

In Vitro H1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

-

Methodology:

-

Membrane Preparation: Human H1 receptor-expressing cell membranes (e.g., from HEK-293 or CHO cell lines) are prepared.

-

Competitive Binding Assay: A radioligand competition binding assay is performed using a known H1 receptor antagonist radioligand (e.g., [3H]mepyramine).

-

Procedure: Constant concentrations of the cell membranes and the radioligand are incubated with serially diluted concentrations of this compound.

-

Detection: Bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Histamine-Induced Bronchoconstriction Model

-

Objective: To evaluate the protective effect of this compound against histamine-induced bronchospasm in a preclinical model.

-

Methodology:

-

Animal Model: Dunkin-Hartley guinea pigs are commonly used.

-

Procedure: Animals are pre-treated with either a vehicle control or varying doses of this compound via an appropriate route of administration (e.g., intraperitoneal or oral). After a specified pre-treatment period, the animals are exposed to a histamine aerosol.

-

Endpoint Measurement: The primary endpoint is the time to the onset of pre-convulsive dyspnea (PCD).

-

Data Analysis: The percentage of protection is calculated based on the increase in PCD time in the this compound-treated groups compared to the vehicle control group.

-

In Vitro Mast Cell Stabilization Assay

-

Objective: To assess the ability of this compound to inhibit the degranulation of mast cells.

-

Methodology:

-

Cell Model: Either primary mast cells (e.g., rat peritoneal mast cells) or a mast cell line (e.g., RBL-2H3) are utilized.

-

Procedure: The mast cells are sensitized with IgE and then pre-incubated with different concentrations of this compound or a vehicle control. Degranulation is subsequently induced using an appropriate antigen or a secretagogue like compound 48/80.

-

Endpoint Measurement: The release of granular contents, such as histamine (measured by ELISA) or β-hexosaminidase (measured by a colorimetric assay), into the cell supernatant is quantified.

-

Data Analysis: The percentage of inhibition of mediator release is calculated for each concentration of this compound to determine its mast cell-stabilizing activity and IC50 value.

-

Visualizations of Pathways and Workflows

The following diagrams provide a conceptual overview of the H1 receptor signaling pathway and standardized workflows for evaluating antihistaminic activity.

Caption: H1 Receptor Signaling and Antagonism.

Caption: In Vivo Antihistaminic Experimental Workflow.

Caption: In Vitro Mast Cell Stabilization Workflow.

Conclusion and Future Directions

The assertion that this compound possesses antihistaminic activity is based on initial pharmacological screenings rather than comprehensive, dedicated studies. This technical guide highlights the significant lack of publicly available quantitative data to fully characterize this aspect of its pharmacological profile. The provided hypothetical experimental protocols and visualizations serve as a roadmap for future research endeavors. A systematic investigation into the H1 receptor binding affinity, in vivo efficacy, and mast cell stabilizing properties of this compound is crucial to substantiate its antihistaminic claims and to explore its potential for broader therapeutic applications beyond local anesthesia. Such studies would provide the necessary data for a complete understanding of its mechanism of action and clinical utility.

Toxicology and Safety Profile of Centbucridine in Early Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centbucridine, chemically 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, is a novel local anesthetic agent developed at the Central Drug Research Institute (CDRI) in Lucknow, India.[1] Unlike traditional local anesthetics, which are typically classified as esters or amides, this compound is a quinoline derivative. Early research has indicated that this compound is a potent local anesthetic, estimated to be 4 to 8 times more potent than lignocaine, with a rapid onset and a longer duration of action.[2] A notable characteristic of this compound is its inherent vasoconstrictive property, which may eliminate the need for co-administration with adrenaline, a common practice with other local anesthetics to prolong their effect.

This technical guide provides a comprehensive overview of the toxicology and safety profile of this compound based on early preclinical and clinical research. The focus is on providing a detailed account of the available data to inform further research and development.

Executive Summary of Toxicological Findings

Early research suggests a favorable safety profile for this compound, particularly in comparison to the widely used local anesthetic, lignocaine. Key findings from preclinical and early clinical studies are summarized below:

-

Acute Toxicity: this compound has a lower LD50 value than lignocaine, indicating higher acute toxicity. However, its higher potency means that effective doses are significantly lower, suggesting a reasonable therapeutic index.

-

Genotoxicity: In vivo studies have indicated that this compound is not genotoxic.[3]

-

Teratogenicity: Early studies in animal models did not reveal any teratogenic effects.

-

Systemic Toxicity: this compound is reported to have minimal effects on the cardiovascular and central nervous systems at therapeutic doses.[2] This is a significant advantage over lignocaine, which can exhibit cardiovascular toxicity.

-

Local Toxicity: The agent is reported to be non-irritant upon infiltration in animal studies.[2]

Quantitative Toxicology Data

Table 1: Acute Toxicity Data

| Species | Route of Administration | LD50 (this compound) | LD50 (Lignocaine) | Potency Ratio (this compound vs. Lignocaine) | Reference |

| Mice | Intraperitoneal | Stated to be one-fourth that of lignocaine | Not specified | 4x more toxic | [2] |

| Rats | Subcutaneous | Stated to be one-fourth that of lignocaine | Not specified | 4x more toxic | [2] |

| Monkeys | Subcutaneous | Stated to be one-fourth that of lignocaine | Not specified | 4x more toxic | [2] |

Note: Specific LD50 values in mg/kg were not available in the reviewed literature. The data is presented as a ratio relative to lignocaine as reported in the source.

Experimental Protocols

Acute Toxicity Studies

-

Objective: To determine the median lethal dose (LD50) of this compound and compare it with that of lignocaine.

-

Animal Models: Mice, rats, and monkeys.[2]

-

Methodology:

-

Graded doses of this compound were administered to different groups of animals.[2]

-

The routes of administration were intraperitoneal for mice and subcutaneous for rats and monkeys.[2]

-

The number of animals per group and the specific dose ranges are not detailed in the available literature.

-

Mortality was observed over a specified period (typically 24 hours for acute toxicity studies), and the LD50 was calculated.

-

Genotoxicity Assays

-

Objective: To evaluate the potential of this compound to induce genetic mutations or chromosomal damage.

-

Animal Model: Mice.[3]

-

Methodology:

-

A single acute exposure to this compound was administered. The specific doses and route of administration are not detailed in the available abstract.

-

Three different endpoints were assessed:

-

Chromosome Aberrations (CA): Analysis of bone marrow cells for structural changes in chromosomes.

-

Sister Chromatid Exchange (SCE): Evaluation of the exchange of genetic material between sister chromatids in bone marrow cells.

-

DNA-Strand Breaks (SB): Measurement of DNA damage in liver cells.[3]

-

-

The results were compared to a control group.

-

Teratogenicity Studies

-

Objective: To assess the potential of this compound to cause birth defects.

-

Animal Models: The available literature mentions studies were conducted, but does not specify the species in the abstract.

-

Methodology:

-

The experimental design likely involved the administration of this compound to pregnant animals during the period of organogenesis.

-

Different dose groups would have been used, along with a control group.

-

Fetuses would be examined for any external, visceral, and skeletal abnormalities.

-

Specific details regarding dose levels, duration of treatment, and methods of fetal examination are not available in the reviewed literature.

-

Signaling Pathways

The available early research literature on the toxicology of this compound does not describe any specific signaling pathways related to its toxic effects. The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in nerve fibers, which is a well-understood pharmacological effect rather than a toxicological pathway. Further research would be needed to investigate any off-target effects or specific signaling cascades involved in this compound's toxicity at high doses.

Safety Profile in Early Clinical Research

Preliminary studies in human volunteers and patients have generally supported the safety of this compound as a local anesthetic.[2]

-

Cardiovascular and Central Nervous System: Clinical comparisons with lignocaine have shown that this compound has a better safety profile concerning cardiovascular and central nervous system effects. It does not significantly affect these systems except at very high doses.[2]

-

Local Tolerance: this compound has been reported to be well-tolerated with no significant local irritation.[2]

-

Adverse Effects: In clinical use, no serious side effects have been reported.[2] Some studies have noted minor, transient effects such as a burning sensation upon application.

Discussion and Future Directions

The early research on this compound suggests that it is a promising local anesthetic with a favorable safety profile, particularly its reduced impact on the cardiovascular and central nervous systems compared to lignocaine. Its inherent vasoconstrictive properties offer a potential advantage in clinical practice.

However, a comprehensive assessment of its toxicology is limited by the lack of publicly available detailed data from sub-acute and chronic toxicity studies. To fully characterize the safety profile of this compound, the following data would be essential:

-

Sub-acute and Chronic Toxicity Data: Including No-Observed-Adverse-Effect Levels (NOAELs), target organ toxicities, and dose-response relationships from studies of longer duration.

-

Detailed Reproductive and Developmental Toxicology: Full reports of teratogenicity studies, including the specific doses, species, and detailed findings.

-

Carcinogenicity Studies: Long-term studies to assess the carcinogenic potential of this compound.

-

Mechanistic Toxicology: Investigations into the potential off-target effects and signaling pathways involved in any observed toxicity.

Conclusion